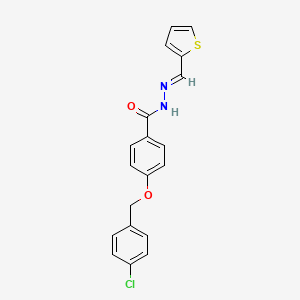
4-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a thienylmethylene group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of the Chlorobenzyl Group: The benzohydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Formation of the Thienylmethylene Group: Finally, the compound is reacted with 2-thiophenecarboxaldehyde under reflux conditions to form the thienylmethylene group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-N’-(2-furylmethylene)benzohydrazide
- 4-((4-Chlorobenzyl)oxy)-N’-(2-pyridylmethylene)benzohydrazide
- 4-((4-Chlorobenzyl)oxy)-N’-(2-phenylmethylene)benzohydrazide
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
396662-76-3 |
|---|---|
分子式 |
C19H15ClN2O2S |
分子量 |
370.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-7-3-14(4-8-16)13-24-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-25-18/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI 键 |
RRJPMBQNWRBHNN-CIAFOILYSA-N |
手性 SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


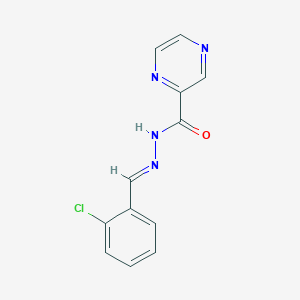
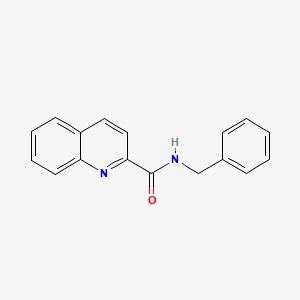
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)
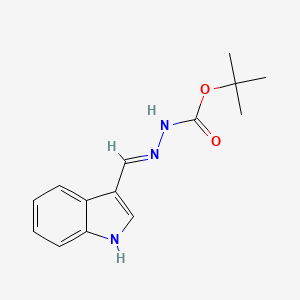
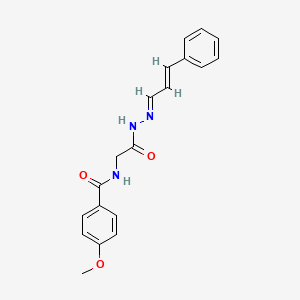
![1,4-Dioxaspiro[4.7]dodecane](/img/structure/B11998582.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11998587.png)
![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)
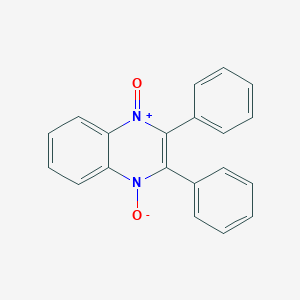

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)

![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)
